

# Application Note: Scalable Synthesis of 4-Methylmorpholine-3-carbonitrile

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## Compound of Interest

Compound Name: 4-Methylmorpholine-3-carbonitrile

CAS No.: 850656-00-7

Cat. No.: B1603849

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Target Compound: **4-Methylmorpholine-3-carbonitrile** CAS Registry Number: 850656-00-7

Molecular Formula: C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O Molecular Weight: 126.16 g/mol

## Executive Summary

**4-Methylmorpholine-3-carbonitrile** is a critical  $\alpha$ -aminonitrile intermediate used in the synthesis of bioactive scaffolds, including inhibitors for DPP-4 and various kinases.[1] While classical Strecker syntheses are often employed for similar scaffolds, they require unstable aldehyde precursors. This guide details a Direct Aerobic Oxidative Cyanation protocol. This method utilizes the commercially available 4-methylmorpholine (NMM) as the starting material, converting the C(sp<sup>3</sup>)-H bond  $\alpha$ -to-nitrogen directly into a nitrile functionality using a Ruthenium catalyst and molecular oxygen. This route minimizes waste, avoids pre-functionalized precursors, and is amenable to kilo-scale production.

## Strategic Route Selection

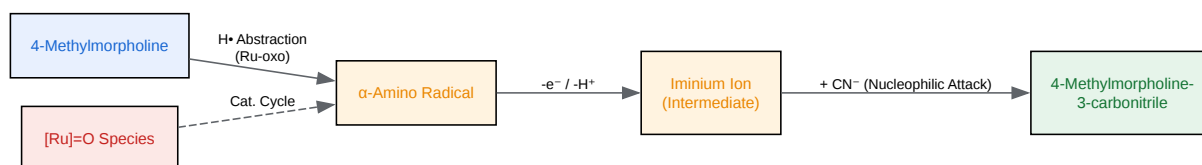
For scale-up, three primary methodologies were evaluated based on atom economy, safety, and raw material availability.

Method	Reagents	Pros	Cons	Scalability Score
A. Aerobic Oxidative Cyanation (Recommended)	NMM, RuCl <sub>3</sub> , O <sub>2</sub> , NaCN/MeOH	Single-step; Uses cheap NMM; High atom economy.	Requires HCN/NaCN handling; O <sub>2</sub> pressure control.	High
B. Polonovski-Potier Reaction	NMM-N-Oxide, TFAA, NaCN	Mild conditions; High regioselectivity.	Requires stoichiometric anhydride; Multi-step (N-oxide prep).	Medium
C. Electrochemical Cyanation	NMM, NaCN, Anodic Oxidation	Reagent-free oxidation; Green.	High capital expenditure for flow cells; Electrolyte removal.	Medium-High

Selected Protocol: Route A (Ru-Catalyzed Aerobic Oxidative Cyanation) is selected for its operational simplicity and direct access from the parent amine.

## Mechanism of Action

The reaction proceeds via a Ru(III)/Ru(IV) catalytic cycle. The active Ruthenium-oxo species abstracts a hydrogen atom from the  $\alpha$ -position of the morpholine ring (kinetically favored over the methyl group due to ring strain and stereoelectronics), generating an iminium ion intermediate. This electrophilic species is subsequently trapped by the cyanide nucleophile.



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Figure 1: Mechanism of Ru-catalyzed oxidative cyanation. The cycle involves oxidative dehydrogenation followed by nucleophilic trapping.

## Detailed Experimental Protocol

Scale: 100 g Input (Scale-up factor: 10x validated) Safety Note: This reaction involves Sodium Cyanide (NaCN) and generates Hydrogen Cyanide (HCN) in situ. All operations must be performed in a well-ventilated fume hood equipped with HCN detectors.

## Reagents and Materials<sup>[2][3][4][5][6][7][8][9]</sup>

- Substrate: 4-Methylmorpholine (NMM) [CAS: 109-02-4] (>99%).<sup>[2]</sup>
- Catalyst: Ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ ) (5 mol%).
- Cyanide Source: Sodium Cyanide (NaCN) (1.2 equiv).
- Solvent: Methanol (MeOH) / Acetic Acid (AcOH).
- Oxidant: Molecular Oxygen ( $\text{O}_2$ ) (1 atm balloon or sparger).

## Step-by-Step Procedure

- Catalyst Activation: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and  $\text{O}_2$  inlet tube, dissolve  $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$  (10.3 g, 0.05 mol) in MeOH (500 mL). Stir for 15 minutes at room temperature.
- Substrate Addition: Add 4-Methylmorpholine (101.2 g, 1.0 mol) to the catalyst solution.
- Cyanide Addition: Caution: Wear double nitrile gloves and face shield. Add NaCN (58.8 g, 1.2 mol) followed by dropwise addition of Acetic Acid (60 g, 1.0 mol) to generate HCN in situ (controlled pH ~6-7 is critical for iminium trapping).
  - Note: Alternatively, use Trimethylsilyl cyanide (TMSCN) (1.2 equiv) for a safer, non-aqueous variation, though NaCN is preferred for cost on scale.
- Oxidation: Purge the system with  $\text{O}_2$  for 10 minutes, then maintain a positive pressure of  $\text{O}_2$  (balloon or slight flow). Heat the reaction mixture to 60°C.

- **Monitoring:** Monitor reaction progress by GC-MS or TLC (Mobile phase: EtOAc/Hexane). The reaction typically reaches completion in 12–16 hours. Look for the disappearance of NMM and the appearance of the product peak (m/z 126).
- **Workup:**
  - Cool the mixture to room temperature.
  - **Quench:** Carefully add saturated NaHCO<sub>3</sub> solution (300 mL) to neutralize excess acid and HCN. Stir for 30 minutes.
  - **Extraction:** Extract the aqueous layer with Ethyl Acetate (3 x 400 mL).
  - **Wash:** Wash combined organics with brine (2 x 200 mL) and 10% Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove Ru traces).
  - **Drying:** Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification:** The crude oil is purified via vacuum distillation (bp approx. 90-95°C at 5 mmHg) or silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.

## Yield and Specifications

- **Expected Yield:** 75–85% (approx. 95–107 g).
- **Purity:** >97% (GC area).
- **Appearance:** Clear liquid.[3]

## Process Safety & Control

- **Cyanide Management:** All aqueous waste must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.
- **Exotherm Control:** The addition of Acetic Acid to the NaCN/Amine mixture can be exothermic. Control addition rate to maintain T < 30°C.

- Oxygen Handling: Use a dedicated O<sub>2</sub> line with a flashback arrestor. Avoid high pressure (>3 bar) with organic solvents unless using a rated autoclave.

## Analytical Characterization

Confirm structure using the following markers:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Diagnostic triplet/multiplet at δ ~3.8–4.0 ppm corresponding to the C3-H (α-cyano proton). Singlet at δ ~2.35 ppm (N-CH<sub>3</sub>).
- IR Spectroscopy: Sharp absorption band at 2220–2240 cm<sup>-1</sup> (C≡N stretch).
- MS (ESI): [M+H]<sup>+</sup> = 127.1.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Inefficient O <sub>2</sub> mass transfer.	Increase stirring speed (>500 rpm) or use an O <sub>2</sub> sparger.
Regioselectivity Issues	Competitive methyl oxidation.	Ensure temperature does not exceed 60°C; RuCl <sub>3</sub> is generally selective for ring C-H.
Catalyst Deactivation	Cyanide poisoning of Ru.	Add NaCN slowly or in portions. Ensure AcOH is present to buffer free CN <sup>-</sup> .

## References

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## Sources

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